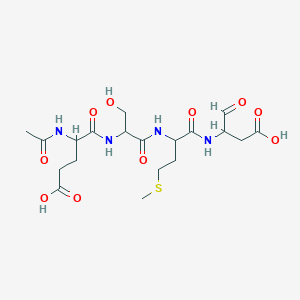

Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

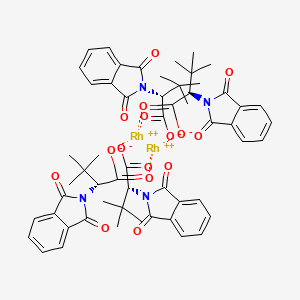

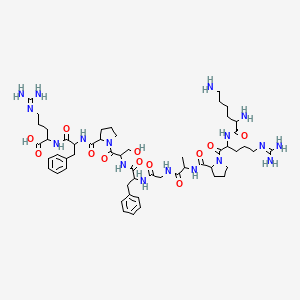

The synthesis of Ac-ESMD-CHO involves the sequential coupling of amino acids to form the tetrapeptide chain. The process typically starts with the protection of functional groups on the amino acids to prevent unwanted side reactions. The amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). After the formation of the tetrapeptide, the protecting groups are removed, and the aldehyde group is introduced at the C-terminus .

Analyse Chemischer Reaktionen

Ac-ESMD-CHO primarily undergoes reactions related to its role as a caspase inhibitor. It inhibits the proteolytic cleavage of the caspase-3 precursor peptide at the Glu-Ser-Met-Asp site, blocking the formation of the active caspase-3 subunit . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions used in biological assays .

Wissenschaftliche Forschungsanwendungen

Ac-ESMD-CHO is widely used in scientific research to study apoptosis and related cellular processes. Its ability to inhibit caspase-3 and caspase-7 makes it a valuable tool in the investigation of cell death mechanisms, particularly in the context of diseases such as cancer and neurodegenerative disorders . Researchers use Ac-ESMD-CHO to understand how caspase inhibition can prevent cell death and to explore potential therapeutic applications for conditions where excessive apoptosis is a factor .

Wirkmechanismus

Ac-ESMD-CHO exerts its effects by binding to the active site of caspase-3 and caspase-7, preventing the proteolytic cleavage of their precursor peptides. This inhibition blocks the formation of the active caspase subunits, thereby preventing the execution of apoptosis . The molecular targets of Ac-ESMD-CHO are the caspase-3 and caspase-7 enzymes, and its action involves the disruption of the apoptotic signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Ac-ESMD-CHO include other caspase inhibitors such as Ac-DQMD-CHO and Ac-DEVD-CHO. These compounds also inhibit caspase activity but may differ in their specificity and potency. For example, Ac-DQMD-CHO has been shown to have a slightly more flexible structure compared to Ac-ESMD-CHO, which can affect its binding affinity and inhibitory activity . The uniqueness of Ac-ESMD-CHO lies in its specific inhibition of caspase-3 and caspase-7, making it particularly useful for studies focused on these enzymes .

Eigenschaften

IUPAC Name |

4-acetamido-5-[[1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTYMGFOGZRIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-[5-(3,3-dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12321437.png)

![(3S)-3-amino-3-{[(1S)-4-carbamimidamido-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-[({[(1S)-1-carbamoyl-3-methylbutyl]carbamoyl}methyl)carbamoyl]-2-phenylethyl]carbamoyl}-2-hydroxyethyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-3-methylbutyl]carbamoyl}but](/img/structure/B12321444.png)

![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)